molecular formula C16H8F4 B12521678 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene CAS No. 797047-88-2

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene

Cat. No.: B12521678
CAS No.: 797047-88-2
M. Wt: 276.23 g/mol
InChI Key: BMQXKNQWECNANJ-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of multiple fluorine atoms and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

797047-88-2

Molecular Formula

C16H8F4

Molecular Weight

276.23 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene

InChI

InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2

InChI Key

BMQXKNQWECNANJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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